2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a fluorophenyl group, a triazolyl group, and an azabicyclooctanyl group, all attached to an ethanone backbone. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring. Detailed analysis would require advanced techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups and the bicyclic ring. The fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the triazolyl group could participate in various nucleophilic substitutions or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.Scientific Research Applications
Synthesis and Characterization
A variety of compounds related to 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one have been synthesized, characterized, and evaluated for their biological activities. The synthesis of novel sulfanyl derivatives, involving 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds, was achieved through condensation reactions. These compounds were characterized using elemental analyses, FT-IR, and NMR techniques, demonstrating their successful synthesis and structural integrity (Sarac, Orek, & Koparır, 2020).
Biological Activities
The biological activities of these compounds have also been a focus of research. The synthesized compounds were found to exhibit significantly high antioxidant activity, as well as antibacterial properties. This suggests potential applications in developing treatments or supplements with antioxidant capabilities and antibacterial effects (Sarac, Orek, & Koparır, 2020).
Quantum Chemical Calculations and Spectroscopic Properties
Further research into similar compounds involved quantum chemical calculations and spectroscopic analysis to characterize the molecular geometry, vibrational frequencies, and NMR chemical shifts. These studies provide detailed insights into the electronic structure and behavior of such compounds, facilitating a better understanding of their reactivity and potential biological activities (Sarac, 2020).
Anti-Inflammatory Activity
Another area of research explored the anti-inflammatory activity of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone. These studies revealed that certain compounds exhibited remarkable anti-inflammatory activity, comparable to established anti-inflammatory drugs, indicating their potential as novel anti-inflammatory agents (Karande & Rathi, 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. Proper safety measures should be taken when handling it.
Future Directions
Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with biological molecules, and evaluating its potential use in fields such as medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREZAOXLQGIDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
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